![molecular formula C18H19F3N2O4S B2659409 N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034510-85-3](/img/structure/B2659409.png)
N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Description
N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a type of oxalamide that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. Researchers explore modifications of the thiophene scaffold to enhance drug properties. In this context, our compound could serve as a lead structure for developing novel drugs targeting specific diseases .
Organic Semiconductors and Electronics
Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Our compound’s unique structure may offer advantages in these applications .
Corrosion Inhibition
Thiophene derivatives find use in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various sectors, including materials science and engineering .
Pharmacological Properties
Molecules containing the thiophene ring exhibit diverse pharmacological effects. For instance:
Synthetic Methods and Heterocyclization
Researchers employ various synthetic methods to access thiophene derivatives. Condensation reactions, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, allow the construction of diverse thiophene-based structures. These methods facilitate the creation of novel compounds with tailored properties .
Fungicidal Activity
While specific data on our compound’s fungicidal activity are not readily available, its structural features suggest potential in this area. Further investigation could reveal its efficacy against fungal pathogens .
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c19-18(20,21)27-14-5-3-13(4-6-14)23-17(26)16(25)22-9-7-12(8-10-24)15-2-1-11-28-15/h1-6,11-12,24H,7-10H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQSYPOSPRHFKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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